molecular formula C9H7NOS B3215158 2-(Thiophen-3-yl)pyridin-4(1H)-one CAS No. 1159814-55-7

2-(Thiophen-3-yl)pyridin-4(1H)-one

Cat. No. B3215158
CAS RN: 1159814-55-7
M. Wt: 177.22 g/mol
InChI Key: BCAZVLNCYOKEIT-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyridin-4(1H)-one, also known as TPO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE a potential candidate for such applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the production of OLEDs.

Anti-Cancer Research

Thiophene derivatives exhibit many pharmacological properties such as anti-cancer . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-cancer research.

Metal Ion Detection

Research has shown that thiophene derivatives can be used to evaluate the selectivity of probes with various metal ions . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the development of new metal ion detection methods.

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-fibrosis research.

Organic Synthesis

4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in organic synthesis.

properties

IUPAC Name

2-thiophen-3-yl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-1-3-10-9(5-8)7-2-4-12-6-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZVLNCYOKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671703
Record name 2-(Thiophen-3-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)pyridin-4(1H)-one

CAS RN

1159814-55-7
Record name 2-(Thiophen-3-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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